molecular formula C19H18BrN3O B12509917 3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide

3-(6-Bromopyridin-2-YL)-2-cyano-N-(1-phenylbutyl)prop-2-enamide

Cat. No.: B12509917
M. Wt: 384.3 g/mol
InChI Key: LIDOPKHSVQTSJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Degrasyn is synthesized through a series of chemical reactions involving the formation of an α-cyanoacrylamide moiety, which is crucial for its biological activity. The synthetic route typically involves the reaction of 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine to form the intermediate, followed by the addition of cyanoacrylamide under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of Degrasyn on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions: Degrasyn undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can lead to the formation of thioether derivatives .

Mechanism of Action

Degrasyn exerts its effects primarily through the inhibition of deubiquitinating enzymes (DUBs), leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis in cancer cells. The α-cyanoacrylamide moiety plays a crucial role in this process by acting as a Michael acceptor and forming reversible covalent bonds with cysteine residues in target proteins . This mechanism is also responsible for its antimicrobial activity against multi-resistant Staphylococcus aureus .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(6-bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDOPKHSVQTSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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